(R)-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
“®-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound. It contains a tert-butyl group, which is a colorless solid that melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether . The compound also contains a four-carbon molecule with two chiral centers and two pairs of functional groups arranged in such a way that the compound has C2 symmetry .
Synthesis Analysis
The synthesis of tert-butyl esters has been studied extensively. For instance, a highly stereoselective reduction of ketoester was performed using ketoreductases (KREDs), generating enantiomerically pure tert-butyl . Another method involves the use of palladium acetate and triphenylphosphine as a catalyst system . Additionally, a PCl3-mediated conversion of tert-butyl esters into esters and amides in one-pot under air has been developed .
Molecular Structure Analysis
The molecular structure of tert-butyl esters has been studied in various contexts. For instance, the released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Chemical Reactions Analysis
The chemical reactions involving tert-butyl esters have been explored in several studies. For example, a PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation has been reported . This transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl esters have been studied. For instance, the hydrolysis of tert-butyl formate at pH = 2 and 4°C is expected to have a half-life of 6 hours . At neutral pH and 22°C, the estimated half-life is 5 days, and at pH = 11 and 22°C, the value is only 8 minutes .
Scientific Research Applications
Synthesis and Chemical Reactions
Singlet Oxygen Reactions : This compound participates in reactions with singlet oxygen, leading to the formation of 5-substituted pyrroles, which are precursors for the synthesis of prodigiosin and its analogues (Wasserman et al., 2004).
Reactions with Carboxylic Acids : It is involved in reactions between carboxylic acids and dialkyl dicarbonates, catalyzed by weak Lewis acids, leading to the synthesis of anhydrides and esters (Bartoli et al., 2007).
Acylative Kinetic Resolution : This compound is used in the acylative kinetic resolution of racemic β-hydroxy esters, facilitated by N-methylbenzoguanidine, with a tert-butyl ester moiety being crucial for high selectivity (Yamada & Nakata, 2016).
Continuous Flow Synthesis : It is used in the continuous flow synthesis of pyrrole-3-carboxylic acids and derivatives, showcasing its utility in modern synthetic methodologies (Herath & Cosford, 2010).
Divergent Reactions : This compound demonstrates divergent reactions with enamines, leading to the synthesis of various heterocyclic compounds (Rossi et al., 2007).
Activation of Carboxylic Acids : It aids in the activation of carboxylic acids via dialkyl pyrocarbonates, a process integral to the synthesis of various esters and anhydrides (Pozdnev, 2009).
Pharmaceutical Research
Calcium Antagonist Research : The compound is involved in the synthesis of enantiomers for the study of calcium antagonists, which are significant in cardiovascular pharmacology (Tamazawa et al., 1986).
Anti-Inflammatory Activities : Derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory and analgesic agents (Ikuta et al., 1987).
Mechanism of Action
The mechanism of action for the reactions involving tert-butyl esters has been described in several studies. For instance, the released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Safety and Hazards
The safety and hazards associated with tert-butyl esters have been documented. For instance, tert-butyl acetoacetate is classified as a highly flammable liquid and vapor, and it causes skin irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLWZASHTYBCQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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